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Early methods for synthesizing hexamethylenediamine

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An In-depth Technical Guide to Early Methods for the Synthesis of Hexamethylenediamine

This technical guide provides a comprehensive overview of the foundational methods for synthesizing hexamethylenediamine (HMDA), a crucial monomer in the production of Nylon 6,6. The document is intended for researchers, scientists, and professionals in drug development and polymer chemistry, offering a detailed exploration of the core chemical pathways, experimental considerations, and available quantitative data from early industrial processes.

Introduction

Hexamethylenediamine (H₂N(CH₂)₆NH₂) is a colorless, solid organic compound with a significant industrial footprint, primarily as a comonomer with adipic acid for the manufacturing of Nylon 6,6.[1] The earliest synthesis is credited to Theodor Curtius and Hans Clemm in 1900, who produced HMDA through the hydrogenation of adiponitrile.[1] This foundational method has remained the cornerstone of industrial HMDA production, albeit with significant process improvements over the decades. This guide focuses on these early, fundamental synthetic routes.

Primary Synthetic Pathways to Hexamethylenediamine



The early and still predominant method for synthesizing hexamethylenediamine involves the production of an intermediate, adiponitrile (NC(CH₂)₄CN), followed by its hydrogenation. The primary feedstocks for adiponitrile production have historically been adipic acid and butadiene.

Synthesis of Adiponitrile from Adipic Acid

One of the early industrial routes involved the reaction of adipic acid with ammonia. This process typically involves two stages. First, adipic acid is converted to its ammonium salt, which is then dehydrated to form adipamide. The adipamide is subsequently dehydrated further to yield adiponitrile.

Experimental Protocol: Ammoniation of Adipic Acid

While detailed, lab-scale protocols from the earliest industrial processes are not readily available in the public domain, the general procedure can be outlined as follows:

- Ammonium Adipate Formation: Adipic acid is reacted with an excess of ammonia in an aqueous solution to form ammonium adipate.
- Dehydration to Adipamide: The solution of ammonium adipate is heated under pressure to drive off water, resulting in the formation of adipamide.
- Dehydration to Adiponitrile: The adipamide is then passed over a dehydration catalyst (e.g., phosphoric acid on a support) at elevated temperatures in the vapor phase to produce adiponitrile.

Note: This process has been largely superseded by methods starting from butadiene due to economic factors.

Synthesis of Adiponitrile from Butadiene

A significant advancement in adiponitrile production was the development of a process starting from butadiene. This method, notably developed by DuPont, involves the hydrocyanation of butadiene.[2][3]

Experimental Protocol: Hydrocyanation of Butadiene

The process can be summarized in the following key steps:



- First Hydrocyanation: Butadiene is reacted with hydrogen cyanide in the presence of a nickel-based catalyst to produce a mixture of pentenenitrile isomers.[3]
- Isomerization: The mixture of pentenenitrile isomers is then isomerized to favor the formation of linear pentenenitriles.
- Second Hydrocyanation: The linear pentenenitriles undergo a second hydrocyanation reaction to form adiponitrile.[4]

Hydrogenation of Adiponitrile to Hexamethylenediamine

The final and critical step in these early methods is the hydrogenation of adiponitrile. This step has been implemented in several variations, primarily differing in the catalyst used and the presence of ammonia.

Catalytic Hydrogenation in the Presence of Ammonia

This is a well-established method where adiponitrile is hydrogenated using catalysts like cobalt or iron in the presence of ammonia.[5][6] The ammonia serves to minimize the formation of byproducts such as hexamethyleneimine and bis(hexamethylenetriamine) by reacting with intermediate imines.[6][7]

Experimental Protocol: High-Pressure Hydrogenation with Ammonia

The following is a generalized industrial protocol derived from patent literature:

- Feed Preparation: Molten adiponitrile is diluted with liquid ammonia.
- Reaction: The adiponitrile-ammonia mixture is fed into a high-pressure reactor containing a
 fixed-bed hydrogenation catalyst (e.g., reduced cobalt oxide).[6] Hydrogen gas is introduced
 at high pressure.
- Temperature and Pressure Control: The reaction is highly exothermic, and the excess ammonia also acts as a heat sink.[6] The temperature and pressure are maintained within a specific range to optimize yield and minimize side reactions.



- Separation: The reactor effluent, containing HMDA, ammonia, unreacted hydrogen, and byproducts, is cooled and passed through a gas-liquid separator.
- Purification: The liquid phase is then subjected to distillation to separate the HMDA from byproducts and any remaining reactants.

Catalytic Hydrogenation using Raney Nickel

An alternative process utilizes Raney nickel as the catalyst. This method can be operated at lower pressures and temperatures and without the presence of ammonia.[5] In some variations, the adiponitrile is diluted with the final product, hexamethylenediamine, which acts as a solvent.[5][8]

Experimental Protocol: Raney Nickel Hydrogenation

A generalized protocol for this method is as follows:

- Feed Preparation: Adiponitrile is dissolved in a suitable solvent, which can be hexamethylenediamine itself.[5]
- Reaction: The adiponitrile solution and Raney nickel catalyst are introduced into a reactor.
 Hydrogen is supplied to the reactor.
- Reaction Conditions: The reaction is carried out at a lower temperature and pressure compared to the cobalt/ammonia process.
- Catalyst Removal: After the reaction is complete, the Raney nickel catalyst is separated by filtration.
- Purification: The resulting liquid is purified by distillation to isolate the hexamethylenediamine.

Quantitative Data

The following table summarizes the quantitative data available from the reviewed literature. It is important to note that specific yields and optimal conditions are often proprietary and can vary significantly between different industrial implementations.

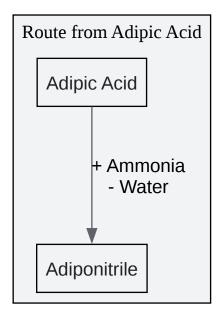


Synthesis Step	Reactants	Catalyst	Temperatur e (°C)	Pressure (MPa)	Key Byproducts
Adiponitrile Synthesis					
Ammoniation of Adipic Acid	Adipic Acid, Ammonia	Dehydration catalyst	High Temperature	Varies	-
Hydrocyanati on of Butadiene	Butadiene, Hydrogen Cyanide	Nickel-based	~100[4]	Varies	Branched Nitriles
HMDA Synthesis					
Hydrogenatio n of Adiponitrile	Adiponitrile, Hydrogen, Ammonia	Cobalt, Iron	100-200[7]	28-41[7]	1,2- diaminocyclo hexane, hexamethyle neimine, bis(hexameth ylenetriamine)[5]
Hydrogenatio n of Adiponitrile	Adiponitrile, Hydrogen	Raney Nickel	Lower than Co/Fe process[5]	Lower than Co/Fe process[5]	-

Visualization of Synthetic Pathways

The following diagrams illustrate the chemical transformations described above.

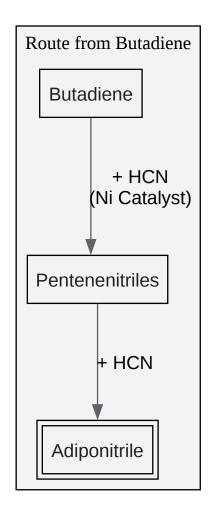




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Caption: Synthesis of Adiponitrile from Adipic Acid.

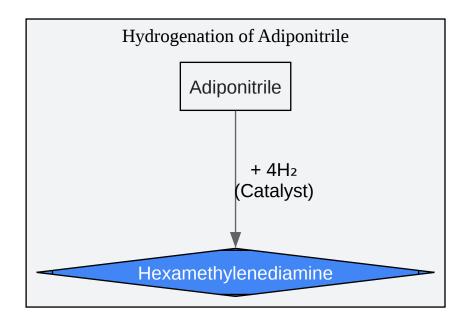




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Caption: Synthesis of Adiponitrile from Butadiene.





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Caption: Final Hydrogenation Step to Hexamethylenediamine.

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